N-Carbathoxy-2-methylaziridin

Descripción

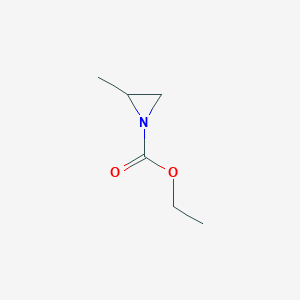

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H11NO2 |

|---|---|

Peso molecular |

129.16 g/mol |

Nombre IUPAC |

ethyl 2-methylaziridine-1-carboxylate |

InChI |

InChI=1S/C6H11NO2/c1-3-9-6(8)7-4-5(7)2/h5H,3-4H2,1-2H3 |

Clave InChI |

DAIKRMBKRGYNCV-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)N1CC1C |

Origen del producto |

United States |

Advanced Synthetic Methodologies for N Carbathoxy 2 Methylaziridin

Direct Synthesis Strategies

Direct synthesis methods provide efficient routes to N-Carbathoxy-2-methylaziridin, primarily through the formation of the aziridine (B145994) ring followed by or concurrent with the introduction of the carbathoxy group.

Cyclization Approaches to Aziridine Ring Formation

The construction of the aziridine ring is a critical step and can be achieved through various cyclization reactions.

A common and conceptually straightforward method for aziridine synthesis involves the intramolecular cyclization of β-amino alcohols or their derivatives. morawa.atbeilstein-journals.org This approach relies on the conversion of the hydroxyl group in a β-amino alcohol into a good leaving group, which is then displaced by the neighboring amino group to form the three-membered ring. researchgate.netorganic-chemistry.org

One effective protocol involves a one-pot reaction starting from a chiral β-amino alcohol. This process includes sequential N-tosylation, O-tosylation, and a final intramolecular nucleophilic substitution to yield the N-tosyl-2-alkylaziridine in high yields. arkat-usa.org This method is advantageous as it can often be performed on a multigram scale with excellent results. arkat-usa.org The general applicability of this strategy is demonstrated by its use in preparing various N-alkyl substituted aziridines. arkat-usa.org

The efficiency of the cyclization can be influenced by the choice of reagents and reaction conditions. For instance, less hindered aziridines can be synthesized in high yields through tosylation and in situ cyclization using potassium hydroxide (B78521) in a water/dichloromethane system. organic-chemistry.org For more substituted β-amino alcohols, using potassium carbonate in acetonitrile (B52724) can provide better yields. organic-chemistry.org

Table 1: Comparison of Cyclization Methods for Aziridine Synthesis from β-Amino Alcohols

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| One-pot N- and O-Tosyation | Tosyl chloride, triethylamine, DMAP (cat.) | Sequential one-pot reaction; applicable for multigram scale synthesis. | arkat-usa.org |

| In situ cyclization | TsCl, KOH, H₂O/CH₂Cl₂ | High yields for less hindered substrates. | organic-chemistry.org |

| In situ cyclization | TsCl, K₂CO₃, CH₃CN | Better yields for more substituted substrates. | organic-chemistry.org |

Catalytic cycloaddition reactions represent another powerful tool for constructing the aziridine ring. These reactions often involve the [3+2] cycloaddition of aziridines with various partners, although the direct formation of the aziridine ring via cycloaddition is also a significant strategy. For instance, a photocatalytic [3+2] cycloaddition of aziridines with activated alkynes has been reported to produce polysubstituted pyrrolidines, showcasing the reactivity of the aziridine ring in such transformations. thieme-connect.comorganic-chemistry.org

While many cycloaddition reactions start with a pre-formed aziridine, the principles can be applied to its synthesis. For example, the reaction of imines with carbenoids, known as the aza-Darzens reaction, can yield aziridines. beilstein-journals.org

Furthermore, the cycloaddition of carbon dioxide with 2-substituted aziridines can lead to the formation of oxazolidinones, which are structurally related to carbamates. helsinki.fiunimi.it The regioselectivity of this reaction is substrate-controlled; for example, 2-methylaziridine (B133172) tends to yield 4-methyloxazolidinone. helsinki.fi This highlights the potential for post-synthetic modification of the aziridine ring.

Carbamate (B1207046) Formation on Pre-existing 2-Methylaziridines

Once the 2-methylaziridine ring is formed, the N-carbathoxy group can be introduced. This is typically achieved by reacting the 2-methylaziridine with an appropriate chloroformate, such as benzylchloroformate, in the presence of a base like triethylamine. prepchem.com This reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of the aziridine attacks the carbonyl carbon of the chloroformate, leading to the formation of the N-carbathoxy-2-methylaziridin.

Another approach for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org This method is efficient and proceeds under mild conditions, offering a potential alternative for the carbamoylation of 2-methylaziridine. organic-chemistry.org

Asymmetric Synthesis of N-Carbathoxy-2-methylaziridin and its Precursors

The synthesis of enantiomerically pure N-Carbathoxy-2-methylaziridin is of significant interest. Asymmetric synthesis strategies often focus on establishing the stereocenter at the C2 position of the aziridine ring.

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are widely employed to induce stereoselectivity in the synthesis of aziridines. morawa.at These auxiliaries are temporarily incorporated into the substrate or reagent and are removed after the key stereocenter-forming step.

One notable example is the use of N-tert-butanesulfinyl imines. beilstein-journals.org The nucleophilic addition of various reagents to these chiral imines, followed by intramolecular cyclization, can produce chiral aziridines with high diastereoselectivity. beilstein-journals.org For instance, the addition of the anion from deprotonated bromoform (B151600) to chiral N-tert-butanesulfinyl aldimines has been used to synthesize 2,2-dibromoaziridines stereoselectively. beilstein-journals.org

Another approach utilizes chiral auxiliaries attached to the alkene in aziridination reactions. morawa.at For example, acryloyl derivatives of camphor (B46023) sultam have been used in the asymmetric synthesis of aziridine-2-carboxylic acid derivatives. morawa.at Similarly, poor to modest diastereoselection was observed in the formation of aziridines from the reaction of N-arylhydroxamates with acryloyl derivatives of (-)-8-phenylmenthol (B56881) and (-)-quinine. researchgate.net However, the use of Oppolzer's sultam as a chiral auxiliary allowed for the establishment of the absolute configuration of the resulting methyl-N-phenylaziridine-2-carboxylate. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Aziridine Synthesis

| Chiral Auxiliary | Type of Reaction | Key Outcome | Reference |

|---|---|---|---|

| N-tert-Butanesulfinyl group | Addition to imines | High diastereoselectivity in aziridine formation. | beilstein-journals.org |

| Camphor Sultam | Aziridination of acryloyl derivatives | Synthesis of stereodefined aziridine-2-carboxylic acid. | morawa.at |

| Oppolzer's Sultam | Aziridination of acryloyl derivatives | Alowed for absolute configuration determination of the product. | researchgate.net |

Organocatalytic and Metal-Catalyzed Enantioselective Syntheses

The enantioselective synthesis of aziridines can be broadly categorized into two main strategies: the addition of a nitrene equivalent to an alkene or the addition of a carbene equivalent to an imine. princeton.edu Both metal-based and organocatalytic systems have been developed to control the stereochemical outcome of these transformations.

Metal-Catalyzed Syntheses:

Transition metal catalysts, particularly those based on copper, rhodium, and boron, have proven effective in the asymmetric aziridination of imines. A notable breakthrough was the development of chiral "vaulted" biaryl-based boroxinate catalysts by Wulff and co-workers. princeton.edumsu.edu These catalysts, derived from ligands like VAPOL (2,2'-diphenyl-(3,3'-biphenanthrene)-4,4'-diol) and VANOL (3,3'-diphenyl-2,2'-binaphthyl-1,1'-diol), mediate the reaction between N-benzhydryl imines and ethyl diazoacetate (EDA) to produce cis-3-substituted-aziridine-2-carboxylates with high enantioselectivity. msu.edu While this specific system is highly effective for various aldehydes, its direct application to form a 2-methyl substituted aziridine from an appropriate imine precursor is a logical extension. msu.edunih.gov

Rhodium(II) tetracarboxylate complexes are also powerful catalysts for the intermolecular aziridination of alkenes. conicet.gov.arscribd.com For instance, C4-symmetrical dirhodium(II) catalysts can facilitate the reaction of alkenes with sulfamates in the presence of an oxidant like PhI(OPiv)₂, affording aziridines in excellent yields and with high enantiomeric ratios (er). conicet.gov.arscribd.com The aziridination of propene using a suitable carbamate nitrene source, such as N-ethoxycarbonyl-p-toluenesulfonamide, in the presence of a chiral rhodium catalyst would be a direct route to enantiomerically enriched N-Carbethoxy-2-methylaziridin.

The following table summarizes representative results for metal-catalyzed asymmetric aziridination reactions leading to aziridine-2-carboxylates.

| Catalyst System | Imine/Alkene Substrate | Diazo/Nitrene Source | Yield (%) | ee/er (%) | Diastereoselectivity (cis:trans) | Reference |

| (S)-VAPOL-Boroxinate | N-Benzhydrylbenzaldimine | Ethyl Diazoacetate | >95 | 98 | >99:1 | msu.edu |

| (S)-VANOL-Boroxinate | N-Benzhydryl(cyclohexyl)methanimine | Ethyl Diazoacetate | 89 | 98 | >99:1 | msu.edu |

| Chiral Rh(II) | Styrene | TsN₃ | 85 | 87.5:12.5 (er) | N/A | conicet.gov.ar |

| Chiral Rh(II) | β,β-Dimethylstyrene | TsN₃ | 95 | 99:1 (er) | N/A | conicet.gov.ar |

Organocatalytic Syntheses:

Organocatalysis offers a metal-free alternative for enantioselective aziridination. Chiral Brønsted acids, such as chiral phosphoric acids, have been successfully employed to catalyze the reaction of N-Boc or N-Cbz protected imines with diazoacetamides, yielding trans-aziridines with excellent diastereo- and enantioselectivity. organic-chemistry.org Similarly, chiral secondary amine catalysts, like diarylprolinol silyl (B83357) ethers, can activate α,β-unsaturated aldehydes towards aza-Michael addition with N-tosyloxycarbamates, leading to the formation of chiral aziridines. researchgate.net The synthesis of N-Carbethoxy-2-methylaziridin via an organocatalytic route could be envisioned through the reaction of an appropriate α-branched enal with ethyl N-hydroxycarbamate. researchgate.net

Chiral Pool Derivations (e.g., from amino acids or epoxides)

The chiral pool provides access to enantiomerically pure starting materials derived from nature, such as amino acids, sugars, and terpenes. wikipedia.org This approach is highly effective for synthesizing complex chiral molecules by leveraging pre-existing stereocenters. wikipedia.orgmdpi.com

From Amino Acids:

α-Amino acids are ideal precursors for chiral aziridines. For the synthesis of (S)-N-Carbethoxy-2-methylaziridin, the natural amino acid L-alanine serves as a logical starting point. The synthetic sequence typically involves the reduction of the carboxylic acid moiety of N-protected L-alanine to the corresponding amino alcohol (alaninol). The hydroxyl group is then converted into a good leaving group, such as a tosylate or mesylate, which facilitates subsequent intramolecular cyclization upon treatment with a base to form the aziridine ring. The final step involves the protection of the aziridine nitrogen with an ethoxycarbonyl group. A similar strategy starting from D-alanine would yield the (R)-enantiomer. bccollegeasansol.ac.in

From Epoxides:

Chiral epoxides are also valuable precursors for aziridines. The synthesis of N-unsubstituted aziridine-2-carboxylic esters from the corresponding oxirane-2-carboxylic esters has been reported. ru.nl This transformation involves the ring-opening of the epoxide with an azide (B81097) source (e.g., sodium azide), followed by reduction of the azide and subsequent intramolecular cyclization. For N-Carbethoxy-2-methylaziridin, a chiral 2-methyloxirane-2-carboxylate ester would be the required starting material. The epoxide can be opened with sodium azide, and the resulting azido (B1232118) alcohol can be cyclized to the N-H aziridine, for instance, by using triphenylphosphine. ru.nl The final N-H aziridine is then acylated to give the target N-carbethoxy derivative.

| Chiral Pool Precursor | Key Transformation Steps | Final Product Configuration | Reference |

| L-Alanine | 1. N-protection, 2. Reduction to amino alcohol, 3. O-Sulfonylation, 4. Base-induced cyclization, 5. N-Acylation | (S) | bccollegeasansol.ac.in |

| (R)-2-Methyloxirane-2-carboxylate | 1. Ring-opening with NaN₃, 2. Cyclization (e.g., with PPh₃), 3. N-Acylation | (R) | ru.nl |

Diastereoselective Aziridination Reactions

When a new stereocenter is formed in a molecule that already contains one or more stereocenters, the diastereoselectivity of the reaction becomes crucial. Several methods have been developed for the diastereoselective synthesis of aziridines.

Aza-Corey-Chaykovsky Reaction:

The Johnson-Corey-Chaykovsky reaction, involving the addition of a sulfur ylide to an imine, is a powerful method for aziridine synthesis. wikipedia.org A highly diastereoselective variant, the aza-Corey-Chaykovsky reaction, utilizes N-tert-butanesulfinyl imines as chiral auxiliaries. The reaction of N-tert-butanesulfinyl ketimino esters with dimethylsulfoxonium methylide provides access to α-quaternary aziridine-2-carboxylates with excellent diastereoselectivity (>97:3 dr). researchgate.netorganic-chemistry.org This method is scalable and tolerates a wide range of functional groups. organic-chemistry.org By starting with the appropriate α-keto ester and (S)-tert-butanesulfinamide, one can synthesize the corresponding chiral aziridine with high stereocontrol. organic-chemistry.org

Lewis Acid-Catalyzed Reactions:

The reaction of imines with ethyl diazoacetate (EDA) can be catalyzed by various Lewis acids to produce aziridine carboxylates. organic-chemistry.org For example, bismuth(III) triflate (Bi(OTf)₃) and solid acids like Montmorillonite K-10 have been shown to catalyze the reaction of aldimines with EDA, yielding cis-aziridines with high diastereoselectivity and in good yields. organic-chemistry.org These reactions are often operationally simple and proceed under mild conditions. organic-chemistry.org

Double Stereodifferentiation:

In cases where both the substrate and the catalyst (or reagent) are chiral, a phenomenon known as double stereodifferentiation can occur. The catalytic asymmetric aziridination (AZ reaction) of chiral imines (derived from chiral amines) with diazo compounds, using chiral VANOL or VAPOL-boroxinate catalysts, has been studied. nih.gov This approach can lead to very high diastereoselectivity, allowing for the synthesis of optically pure aziridines where the minor diastereomer is easily separable. nih.gov The outcome depends on the specific pairing of the substrate and catalyst enantiomers, referred to as "matched" and "mismatched" pairs. nih.gov

| Method | Substrate | Reagent | Catalyst/Auxiliary | Diastereomeric Ratio (dr) | Reference |

| Aza-Corey-Chaykovsky | N-tert-Butanesulfinyl ketimino ester | Dimethylsulfoxonium methylide | (S)-tert-Butanesulfinamide | >97:3 | organic-chemistry.org |

| Lewis Acid Catalysis | N-Aryl aldimine | Ethyl diazoacetate | Bi(OTf)₃ (2 mol%) | >95:5 (cis selective) | organic-chemistry.org |

| Lewis Acid Catalysis | N-Aryl aldimine | Ethyl diazoacetate | Montmorillonite K-10 | >99% (cis selective) | organic-chemistry.org |

| Double Stereodifferentiation | Chiral Imine from (R)-α-methylbenzylamine | Ethyl diazoacetate | (S)-VAPOL-Boroxinate | >99:1 (matched pair) | nih.gov |

Electroreductive Synthesis and Related Green Chemistry Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable methods. Green chemistry principles, such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents, are increasingly important in the synthesis of aziridines. nih.gov

Electroreductive Synthesis:

Organic electrochemistry offers a powerful and green alternative to conventional redox reactions by using electrons as traceless reagents, thus avoiding stoichiometric chemical reductants or oxidants. rsc.orgnih.gov An electroreductive cross-coupling reaction has been developed for the synthesis of methyl aziridine-2-carboxylates. This method involves the reaction of aromatic imines with methyl trichloroacetate (B1195264) in an undivided cell using zinc plates as electrodes. The reaction proceeds stereoselectively to give the corresponding aziridines in moderate to good yields. This approach avoids the use of unstable or hazardous reducing agents.

Furthermore, electrochemical methods are being developed for the synthesis of catalysts and for driving catalytic cycles. For instance, the electroreductive synthesis of Ni(0) complexes, which are useful precatalysts, from Ni(II) salts has been demonstrated, providing a greener alternative to using pyrophoric and non-atom-economical reductants like aluminum hydrides. nih.gov Such in situ generated catalysts could potentially be used for aziridination reactions. Electro-oxidative flow protocols have also been reported for the aziridination of unactivated alkenes, representing an oxidant-free approach. researchgate.net

Other Green Chemistry Approaches:

Several other strategies align with the principles of green chemistry for aziridine synthesis:

Use of Recyclable Catalysts: Heterogeneous catalysts, such as Montmorillonite K-10 clay, can be easily recovered and reused, reducing waste and cost. organic-chemistry.org

Metal-Free Catalysis: Organocatalytic methods avoid the use of potentially toxic and expensive heavy metals. researchgate.netnih.gov

Atom Economy: Reactions like the [2+1] cycloaddition of nitrenes or carbenes to double bonds are inherently atom-economical. Developing catalytic versions of these reactions that start from simple precursors is a key goal.

Benign Solvents: The use of ionic liquids (e.g., [bmim]PF₆) or even water as a reaction medium is being explored to replace volatile organic compounds. organic-chemistry.org

The ongoing development of these advanced synthetic methodologies continues to improve the efficiency, selectivity, and sustainability of the synthesis of N-Carbethoxy-2-methylaziridin and other valuable chiral aziridine derivatives.

Elucidation of Reactivity and Mechanistic Pathways of N Carbathoxy 2 Methylaziridin

Ring-Opening Reactions

Nucleophilic Ring Opening

The nucleophilic ring-opening of N-Carbethoxy-2-methylaziridine is a fundamental process for the synthesis of a variety of functionalized amino compounds. clockss.orgmdpi.com These reactions can be initiated by a wide range of nucleophiles and are influenced by factors such as the nature of the nucleophile, reaction conditions, and the presence of catalysts. rsc.orgnih.gov

The regioselectivity of nucleophilic attack on the N-Carbethoxy-2-methylaziridine ring is a critical aspect of its reactivity. The two carbon atoms of the aziridine (B145994) ring, the substituted C2 (α-carbon) and the unsubstituted C3 (β-carbon), are potential sites for nucleophilic attack. nih.govfrontiersin.org

The outcome of the reaction, in terms of which carbon is attacked, is highly dependent on the nature of the activating group on the nitrogen, the nucleophile, and the reaction conditions. d-nb.info For N-acyl substituted aziridines, attack by nucleophiles like halides, azide (B81097), or cyanide often favors the more hindered carbon atom (α-carbon). d-nb.info Conversely, with alcohols as nucleophiles, the attack is generally favored at the less hindered carbon (β-carbon). d-nb.info

In the context of N-Carbethoxy-2-methylaziridine, which has a carbethoxy activating group, studies on similar N-Cbz (carboxybenzyl) activated 2-methylaziridines have shown that nucleophilic attack by fluoride (B91410) is more reactive at the less hindered β-carbon. researchgate.net This preference for attack at the least substituted carbon is characteristic of an SN2-type mechanism. masterorganicchemistry.com However, the regioselectivity can be reversed under different conditions or with different activating groups. For instance, a benzoyl (Bz) activated 2-methylaziridine (B133172) showed the opposite regioselectivity, with attack at the methyl-substituted carbon. d-nb.inforesearchgate.net

The table below summarizes the regioselectivity observed in the ring-opening of related N-activated 2-methylaziridines.

| Activating Group | Nucleophile | Predominant Site of Attack | Reference |

| Carboxybenzyl (Cbz) | Fluoride | β-carbon (less hindered) | researchgate.net |

| Benzoyl (Bz) | Fluoride | α-carbon (more hindered) | d-nb.inforesearchgate.net |

This differential reactivity highlights the subtle electronic and steric factors that govern the regiochemical outcome of the ring-opening reaction.

The ring-opening of chiral aziridines often proceeds with a high degree of stereocontrol, typically through an SN2 mechanism which results in an inversion of configuration at the center of attack. masterorganicchemistry.com In the case of N-Carbethoxy-2-methylaziridine, if the starting material is enantiopure, the nucleophilic attack will lead to a predictable stereochemical outcome in the product.

For example, the ring-opening of cis-3-alkylaziridine-2-carboxylates with acetyl chloride in the presence of a Lewis acid like TiCl₄ proceeds with inversion of configuration at the C2 position. bioorg.org While this specific example is for a related system, it illustrates the general principle of stereochemical inversion during the SN2-type ring opening of activated aziridines.

Research on the ring opening of N-acylaziridines has demonstrated that the reaction can be highly diastereoselective. ru.nl The orientation of the reactants at an interface can lead to complete regioselectivity and, consequently, high diastereocontrol. ru.nl This suggests that by controlling the reaction environment, it is possible to direct the stereochemical outcome of the ring-opening of N-Carbethoxy-2-methylaziridine.

The type of nucleophile and the reaction conditions play a pivotal role in the ring-opening of N-Carbethoxy-2-methylaziridine. mdpi.comnih.gov A wide array of nucleophiles, including halides, amines, thiols, and carbon nucleophiles, can be employed to open the aziridine ring. rsc.orgopen.ac.uk

The reactivity of the nucleophile is a key factor. Stronger nucleophiles will generally react more readily. d-nb.info The reaction conditions, such as solvent, temperature, and the presence of a catalyst, can significantly influence the rate and selectivity of the reaction. ru.nlacs.org For instance, the ring-opening of N-tosyl aziridines with aldehydes can be catalyzed by N-heterocyclic carbenes, leading to the formation of carboxylates of 1,2-amino alcohols. organic-chemistry.org

Lewis acids can also be used to activate the aziridine ring towards nucleophilic attack. bioorg.org The coordination of the Lewis acid to the nitrogen or the carbonyl oxygen of the carbethoxy group can further polarize the C-N bonds, making the ring carbons more electrophilic. bioorg.org For example, the ring-opening of ethyl (2S)-1-[(R)-1-phenylethyl]aziridine-2-carboxylate with AcCl in the presence of TiCl₄ leads to the formation of the corresponding α-chloro-β-amino acid derivative. bioorg.org

Organometallic reagents, particularly organocuprates, are effective nucleophiles for the ring-opening of activated aziridines. scribd.comgoogle.com They are generally considered "soft" nucleophiles and tend to attack the less sterically hindered carbon of the aziridine ring. researchgate.net

Research has shown that the reaction of 2-alkyl-N-(diethylphosphoryl)aziridines with organocuprates is regiospecific, with the nucleophilic attack occurring exclusively at the less substituted carbon atom of the aziridine ring. google.comgoogle.com While this is for a phosphoryl-activated aziridine, similar reactivity can be expected for the N-carbethoxy analogue due to the similar activating nature of the substituent.

The use of organocuprates offers an advantage over "harder" organometallic reagents like organolithium or Grignard reagents, which can sometimes lead to attack at the ester carbonyl group of the N-carbethoxy substituent. open.ac.uk The reaction with organocuprates provides a reliable method for the formation of new carbon-carbon bonds at the β-position of the original aziridine.

Electrophilic Ring Opening

While nucleophilic ring-opening is the more common pathway for N-activated aziridines, electrophilic activation is a prerequisite for the ring-opening of less reactive, N-alkylated aziridines. bioorg.org However, even for activated aziridines like N-Carbethoxy-2-methylaziridine, the reaction can be initiated by an electrophile.

In this scenario, the initial step involves the attack of the aziridine nitrogen on an electrophile, forming a highly reactive aziridinium (B1262131) ion intermediate. bioorg.org This intermediate is then susceptible to attack by a nucleophile, which can be the counterion of the electrophile or another nucleophile present in the reaction mixture. bioorg.org

For example, the reaction of chiral 2-acylaziridines with various acid chlorides proceeds through the formation of an acylaziridinium ion. bioorg.org The subsequent ring opening by the chloride anion yields β-amino-α-chloro carbonyl compounds. bioorg.org This process demonstrates that the ring nitrogen of an N-acylaziridine retains sufficient nucleophilicity to react with strong electrophiles, initiating the ring-opening cascade.

Protonation Site and its Impact on Regioselectivity

The site of protonation in N-carbethoxy-2-methylaziridine under acidic conditions is a critical determinant of the regioselectivity of the subsequent nucleophilic ring-opening reaction. Protonation can occur at either the aziridine nitrogen or the carbonyl oxygen of the carbethoxy group.

Protonation of the nitrogen atom leads to the formation of an aziridinium ion. This enhances the electrophilicity of both ring carbon atoms. Subsequent nucleophilic attack can then occur at either the substituted (C2) or unsubstituted (C3) carbon. The regiochemical outcome is influenced by a combination of steric and electronic factors.

Alternatively, protonation of the carbonyl oxygen is also plausible. This would increase the electron-withdrawing nature of the carbethoxy group, thereby activating the aziridine ring. In some autocatalytic ring-opening reactions of N-acylaziridines at an organic-aqueous interface, it has been proposed that activation occurs through reversible protonation of the carbonyl group. ru.nl This leads to a specific orientation of the molecule at the interface, exposing only one of the ring carbon atoms to the nucleophile and resulting in complete regioselectivity. ru.nl

Mechanistic studies involving iron sulfonate catalysts in the halogenation of aryl amines have highlighted that proton shift processes can direct regioselectivity. nih.gov While not directly on N-carbethoxy-2-methylaziridine, these findings suggest that the proton's dynamic behavior within the catalyst-substrate complex can be a controlling factor in determining the reaction's outcome.

Catalyzed Ring Opening

The ring-opening of N-carbethoxy-2-methylaziridine can be efficiently catalyzed by various systems, enhancing reaction rates and often controlling regioselectivity.

N-Heterocyclic Carbene Catalysis

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for the ring-opening of activated aziridines. organic-chemistry.org In the presence of acid anhydrides, NHCs catalyze the regioselective ring-opening of N-tosylaziridines to yield β-amino esters in good to excellent yields. organic-chemistry.orgmdpi.com The proposed mechanism involves the NHC acting as a nucleophilic catalyst to initiate the reaction. organic-chemistry.org Theoretical studies on the NHC-catalyzed cycloaddition of CO₂ with N-benzylaziridine suggest that the free NHC acts as the catalyst precursor, promoting the initial ring-opening of the aziridine via an SN2 anti-nucleophilic attack. rsc.org This forms a carboxylate intermediate which then continues the catalytic cycle. rsc.org The high nucleophilicity of the free NHC helps to lower the energy barrier of the ring-opening step. rsc.org

Transition Metal Catalysis

Transition metals are widely employed to catalyze the ring-opening of aziridines, offering robust and selective methods for forming new chemical bonds. mdpi.comsioc-journal.cn Various transition metals, including palladium, nickel, and silver, have been utilized. mdpi.com

Palladium: Palladium-catalyzed cross-coupling of vinyl aziridines with organoboronic acids proceeds under mild conditions to afford allylic amines with high regioselectivity. The proposed mechanism involves an SN2-type ring opening of the aziridine substrate. mdpi.com

Nickel: Nickel catalysts are effective for the cross-coupling of aziridines with various nucleophiles. sioc-journal.cn For instance, Ni(II) complexes can promote the C-C coupling of benzamides and aziridines through an SN2-type nucleophilic ring-opening process. mdpi.com Computational studies on copper-catalyzed borylation of aziridines have considered azametallacyclobutane intermediates arising from the oxidative addition of the aziridine to the low-valent metal complex. mdpi.com

Silver: Silver(I) catalysts have been used for the C-arylation of N-tosylaziridines, providing β-aryl amine derivatives with excellent regioselectivity. mdpi.com

The general mechanism for transition metal-catalyzed ring-opening often involves the coordination of the aziridine to the metal center, followed by nucleophilic attack, and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) provides a valuable method for conducting reactions between reactants located in different phases, such as a solid or aqueous phase and an organic phase. In the context of aziridine chemistry, PTC has been utilized for the ring-opening of activated aziridine-2-carboxylates with fluoride ions. nih.gov In this process, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (fluoride) from the aqueous phase to the organic phase containing the aziridine. nih.govd-nb.info This method has been shown to be effective for the synthesis of α-[¹⁸F]fluoro-β-alanine from tert-butyloxycarbonyl- and carboxybenzyl-activated aziridines with good radiochemical yield and complete regioselectivity. nih.govresearchgate.net The efficiency of the reaction can be dependent on the choice of catalyst and reaction conditions. d-nb.info

Mechanistic Investigations of Ring-Opening Pathways

The mechanism of aziridine ring-opening is highly dependent on the nature of the substituents on the ring, the nucleophile, and the reaction conditions, particularly the presence and type of catalyst. Generally, the reaction proceeds via an SN2-type mechanism, which involves the backside attack of a nucleophile on one of the aziridine ring carbons, leading to an inversion of stereochemistry at that center. open.ac.uk

In acid-catalyzed reactions, the aziridine is first activated by protonation or coordination to a Lewis acid. ru.nlbioorg.org The subsequent nucleophilic attack can follow a continuum of mechanisms from pure SN2 to a more SN1-like pathway, especially if a stabilized carbocation intermediate can be formed. For N-carbethoxy-2-methylaziridine, attack at the less substituted carbon is generally favored under neutral or basic conditions due to steric hindrance. However, under acidic conditions, the regioselectivity can be altered. If the reaction proceeds through a more SN1-like transition state, the nucleophile may preferentially attack the more substituted carbon atom where positive charge is better stabilized.

Computational studies have been instrumental in elucidating these pathways. For example, DFT calculations on the NHC-catalyzed reaction of aziridines with CO₂ revealed a three-step mechanism initiated by the nucleophilic attack of the NHC on the aziridine. rsc.org Similarly, computational modeling of Lewis acid-catalyzed ring-openings has helped to explain observed regioselectivities by identifying key stabilizing interactions in the transition state. nih.gov Kinetic isotope effect studies have also been employed to probe the rate-determining step in these reactions. nih.gov

The table below summarizes the key catalytic systems and their general mechanistic features in the ring-opening of N-substituted aziridines.

| Catalyst System | General Mechanistic Features | Typical Products |

| Brønsted Acids | Protonation of nitrogen or carbonyl oxygen, followed by Sₙ2 or Sₙ1-like nucleophilic attack. | β-functionalized amines |

| Lewis Acids | Coordination to nitrogen or carbonyl oxygen, activation of the ring, followed by nucleophilic attack. | β-functionalized amines |

| N-Heterocyclic Carbenes | Nucleophilic catalysis, initial attack by NHC on the aziridine ring, formation of a reactive intermediate. | β-amino esters (with anhydrides) |

| Transition Metals (Pd, Ni, Ag) | Oxidative addition/coordination of aziridine to the metal center, Sₙ2-type nucleophilic attack, reductive elimination. | β-functionalized amines |

| Phase-Transfer Catalysts | Transport of nucleophile to the organic phase, Sₙ2 attack on the activated aziridine. | β-haloamines and other derivatives |

Applications of N Carbathoxy 2 Methylaziridin in Complex Molecule Synthesis

Precursors for α-Amino Acids and β-Amino Acids

The nucleophilic ring-opening of activated aziridines, such as N-carbethoxy-2-methylaziridine, represents a robust strategy for the synthesis of both α- and β-amino acids. clockss.org The regiochemical outcome of the reaction—that is, whether the nucleophile attacks the C2 or C3 position of the aziridine (B145994) ring—is highly dependent on the nature of the nucleophile, the substituents on the aziridine ring, and the reaction conditions. clockss.orgru.nl This controlled regioselectivity allows for the targeted synthesis of specific amino acid isomers.

Generally, N-acyl or N-sulfonyl activated aziridine-2-carboxylates undergo ring-opening reactions where heteroatom nucleophiles tend to attack the C3 carbon (β-position), leading to the formation of α-amino acid derivatives. clockss.org In contrast, the regioselectivity with carbon nucleophiles can be less predictable and may lead to mixtures of products. clockss.org However, specific reagents and conditions have been developed to achieve high regioselectivity. For instance, the reaction of higher-order cuprates with (2S)-N-para-toluenesulfonylaziridine-2-carboxylic acid has been shown to yield homochiral α-amino acids through a regioselective attack at the C3 position.

Conversely, the synthesis of β-amino acids can be achieved by directing the nucleophilic attack to the C2 carbon (α-position) of the aziridine ring. The isomerization of hindered sulfamidates, which are structurally related to activated aziridines, via ring-opening with oxygen nucleophiles provides access to β²,²-amino acids. unirioja.es The choice of activating group on the nitrogen and the specific nucleophile are critical in directing this regioselectivity. For example, the ring-opening of cis-3-alkylaziridine-2-carboxylates with azide (B81097) (TMSN₃) in the presence of a Lewis acid like BF₃·OEt₂ proceeds via attack at the C3 position to produce α,β-diamino acids. bioorg.org

The following table summarizes the general outcomes of nucleophilic ring-opening reactions on activated aziridine-2-carboxylic acid systems.

| Nucleophile Type | Primary Site of Attack | Resulting Product Type |

| Heteroatoms (e.g., RSH, ROH) | C3 (β-position) | α-Amino Acid Derivatives |

| Higher-Order Cuprates | C3 (β-position) | α-Amino Acid Derivatives |

| Azide (with Lewis Acid) | C3 (β-position) | α,β-Diamino Acid Derivatives |

| Various Carbon Nucleophiles | C2 (α-position) or C3 (β-position) | β-Amino or α-Amino Acid Derivatives |

This table provides a generalized summary. Actual outcomes can be influenced by specific substrates and reaction conditions.

Synthesis of Chiral Nitrogen-Containing Heterocycles

The strained aziridine ring serves as an excellent electrophilic substrate for intramolecular and intermolecular reactions that form larger, more complex nitrogen-containing heterocycles. jchemlett.com The stereochemistry inherent in a chiral aziridine precursor, such as enantiopure N-carbethoxy-2-methylaziridine, can be effectively transferred to the product, making this a powerful tool in asymmetric synthesis.

Pyrrolidines and piperidines are ubiquitous structural motifs in a vast number of natural products and pharmaceuticals. msu.edu N-activated aziridines are valuable starting materials for the stereocontrolled synthesis of these five- and six-membered rings. One common strategy involves the ring-opening of an aziridine with a nucleophile that contains a tethered functional group, which can then undergo a subsequent cyclization.

A notable example is the stereocontrolled synthesis of 5-substituted-3-methyl-pyrrolidin-2-ones through the ring-opening of aziridines with chiral enolates derived from pseudoephedrine amides. acs.org This reaction proceeds in a domino ring-opening cyclization (DROC) fashion, where the diastereoselectivity is controlled by the chiral auxiliary on the enolate. acs.org Furthermore, aziridinols, which can be derived from aziridine-2-carboxaldehydes, serve as key intermediates that can be elaborated into pyrrolidine (B122466) and piperidine (B6355638) cores found in natural products. msu.edu

| Reaction Type | Aziridine Precursor | Product | Key Features |

| Domino Ring-Opening Cyclization | N-Activated Aziridine | Pyrrolidin-2-one | Reaction with a chiral enolate controls diastereoselectivity. acs.org |

| Elaboration of Aziridinols | N-Protected Aziridinol | Substituted Pyrrolidine/Piperidine | Versatile intermediates for complex alkaloid synthesis. msu.edu |

Imidazolidinones are another class of heterocycles with significant biological activity. Their synthesis can be achieved from aziridines through cycloaddition reactions. Research has shown that a nickel-catalyzed [3+2] cycloaddition of aziridines with isocyanates proceeds efficiently to produce iminooxazolidines. researchgate.net These intermediates can then isomerize upon longer reaction times to yield the corresponding thermodynamically more stable imidazolidinone derivatives. researchgate.net This method provides a direct route to functionalized five-membered ureas from readily available aziridine precursors.

The versatility of N-carbethoxy-2-methylaziridine extends to the synthesis of other heterocyclic systems through rearrangement and expansion reactions. A prominent example is the acid-catalyzed isomerization of N-acyl-2,2-dimethylaziridines, which leads to the formation of oxazolines. ias.ac.in This transformation occurs via a regiospecific ring-opening of the protonated aziridine, followed by intramolecular attack of the acyl oxygen atom to form the five-membered oxazoline (B21484) ring. ias.ac.in

Another powerful transformation is the carbonylation of aziridines, which provides a direct route to β-lactams (azetidin-2-ones). researchgate.net This reaction involves the insertion of a carbon monoxide molecule into one of the C-N bonds of the aziridine ring and is often catalyzed by transition metals like rhodium, palladium, or cobalt. researchgate.net The cobalt-catalyzed carbonylation of substrates like cis-1-benzyl-2-ethoxycarbonyl-3-methylaziridine has been shown to be stereospecific, yielding trans-β-lactams. researchgate.net

Building Blocks for Natural Products and Analogues

The synthetic utility of N-activated aziridines is powerfully demonstrated by their application as key building blocks in the total synthesis of complex natural products and their analogues. wiley-vch.de The ability to introduce nitrogen-containing stereocenters with high fidelity makes them indispensable chirons. nih.gov

For example, chiral cis-3-alkylaziridine-2-carboxylates have been employed in the synthesis of the natural product Bestatin, a potent aminopeptidase (B13392206) inhibitor. bioorg.org The synthesis involved a regioselective ring-opening of the chiral aziridine to install the required stereochemistry of the α-hydroxy-β-amino acid core of the molecule. bioorg.org Similarly, N-(1-phenylethyl)aziridine-2-carboxylates, which feature a recoverable chiral auxiliary, have been used in the synthesis of various alkaloids and sphingoids. nih.gov

The ring-opening of activated aziridines has also been used to create analogues of the natural product cantharidin. researchgate.net In these syntheses, the aziridine ring is cleaved by cantharidinimide derivatives to produce novel compounds with significant antitumor activity. researchgate.net Furthermore, aziridine-containing intermediates have been crucial in the synthetic routes toward the mitomycin family of anticancer agents, such as Mitomycin K. wiley-vch.de

Contributions to Asymmetric Synthesis Methodologies

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral molecule, a critical goal in medicinal chemistry where different enantiomers can have vastly different biological effects. N-Carbethoxy-2-methylaziridine and its chiral derivatives are significant contributors to the field of asymmetric synthesis, primarily by acting as "chiral building blocks" or "chirons". nih.gov

The core principle of their utility lies in chirality transfer. When an enantiomerically pure aziridine is used, its inherent stereochemistry dictates the stereochemical outcome of subsequent reactions. The ring-opening of these aziridines typically proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at the carbon center being attacked. researchgate.net This predictable stereochemical outcome allows for the synthesis of products with high enantiomeric purity.

Moreover, the nitrogen substituent can act as a chiral auxiliary, a group that directs the stereoselectivity of a reaction and is later removed. For instance, N-(1-phenylethyl)aziridine-2-carboxylates use the phenylethyl group as a chiral auxiliary to direct transformations before it is cleaved to reveal the desired product. nih.gov The development of catalytic asymmetric methods to produce chiral aziridines in the first place, for example, through the reaction of imines with diazo compounds using a chiral catalyst, has further expanded their importance. bioorg.orgjchemlett.com These catalytic methods create the chiral aziridine which then serves as a versatile intermediate for a wide array of complex chiral targets. jchemlett.com

Utilization in Material Science (e.g., Functionalization of Metal-Organic Frameworks)

The functionalization of metal-organic frameworks (MOFs) to enhance their properties and introduce new functionalities is a significant area of research in material science. One method that has been explored is post-synthetic modification (PSM), where a pre-synthesized MOF is treated with a reagent to covalently modify its structure. While the use of aziridine derivatives for this purpose has been investigated, specific research detailing the utilization of N-Carbathoxy-2-methylaziridin for the functionalization of metal-organic frameworks is not extensively documented in the available scientific literature.

However, studies on similar aziridine compounds, such as 2-methylaziridine (B133172), provide insights into the potential pathways for MOF functionalization. For instance, the amine-functionalized isoreticular metal-organic framework-3 (IRMOF-3) has been successfully modified through a ring-opening reaction with 2-methylaziridine. nih.govberkeley.edu This reaction results in the formation of a new framework, designated as IRMOF-3c, where alkyamine units are covalently linked to the organic struts of the MOF. nih.govberkeley.edu

The reaction preserves the underlying crystal structure of the parent MOF, as confirmed by powder X-ray diffraction (PXRD). nih.govberkeley.edu However, the introduction of the new functional groups within the pores leads to a change in the material's properties, notably a reduction in the Brunauer-Emmett-Teller (BET) surface area. The parent IRMOF-3 exhibits a BET surface area of 2040 m²/g, which decreases to 530 m²/g in the functionalized IRMOF-3c. nih.gov This reduction is attributed to the added mass and volume of the appended functional groups within the porous structure.

Theoretical and Computational Studies on N Carbathoxy 2 Methylaziridin

Mechanistic Elucidations Through Quantum Chemical Calculations

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving aziridines. rsc.org These computational approaches allow researchers to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

For N-Carbethoxy-2-methylaziridine, a primary reaction of interest is nucleophilic ring-opening. DFT calculations can be used to model the approach of a nucleophile to the aziridine (B145994) ring. By calculating the energies of the transition states for different possible pathways, the most likely mechanism can be determined. For instance, these calculations can distinguish between an SN2-like mechanism, where the nucleophile attacks a ring carbon leading to simultaneous bond-breaking and bond-making, and a mechanism involving a charged intermediate. The calculated activation energies (ΔG‡) provide a quantitative measure of the kinetic feasibility of each proposed mechanistic step. researchgate.net

These studies often involve:

Transition State Searching: Algorithms are used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier of a reaction step.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it correctly connects the desired reactant and product states.

Solvent Effects: Computational models can incorporate the effects of a solvent, either implicitly (as a continuous medium) or explicitly (by including individual solvent molecules), to provide a more realistic description of reactions in solution.

By analyzing the geometries and electronic structures of the calculated transition states, researchers can gain a deep understanding of the factors that control the reaction, such as steric hindrance and electronic activation.

Prediction and Analysis of Regioselectivity and Stereoselectivity

The ring-opening of unsymmetrical aziridines like N-Carbethoxy-2-methylaziridine presents questions of regioselectivity (which carbon atom is attacked) and stereoselectivity (the stereochemical outcome of the reaction). Quantum chemical calculations are highly effective in predicting and explaining these selectivities. rsc.org

Regioselectivity: In N-Carbethoxy-2-methylaziridine, a nucleophile can attack either the methyl-substituted carbon (C2) or the unsubstituted carbon (C3). The preferred site of attack is determined by the relative activation energies of the two competing pathways.

Attack at C2: Leads to the formation of one regioisomer.

Attack at C3: Leads to the formation of the other regioisomer.

By computing the transition state energies for both pathways, a reliable prediction of the major product can be made. The pathway with the lower activation energy will be the kinetically favored one. chemrxiv.org DFT calculations often reveal that the regioselectivity is a subtle interplay between steric effects (the bulky methyl group may hinder attack at C2) and electronic effects (the carbocationic character developed in the transition state).

Stereoselectivity: The ring-opening of aziridines typically proceeds with an inversion of configuration at the carbon atom being attacked, characteristic of an SN2 mechanism. Computational modeling can confirm this by examining the geometry of the transition state, which shows the incoming nucleophile and the leaving nitrogen atom in an approximately collinear arrangement on opposite sides of the ring carbon. rsc.org This analysis is crucial for designing synthetic routes where precise control over stereochemistry is required. nih.gov

| Parameter | Pathway A (Attack at C2) | Pathway B (Attack at C3) | Selectivity Prediction |

| Calculated Activation Energy (ΔG‡) | Higher Energy | Lower Energy | Pathway B is favored |

| Key Stabilizing Interactions | May involve hyperconjugation | Less steric hindrance | C3 attack is more likely |

| Predicted Stereochemistry | Inversion of configuration | Inversion of configuration | SN2-like outcome |

This is an illustrative table representing typical data obtained from computational analysis for predicting selectivity. Actual values depend on the specific nucleophile, solvent, and level of theory used.

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of N-Carbethoxy-2-methylaziridine are critical to its reactivity. Conformational analysis involves identifying the stable spatial arrangements (conformers) of the molecule and determining their relative energies. nih.govamanote.com The primary source of conformational flexibility in this molecule is the rotation around the N-C(O) single bond of the carbethoxy group.

Theoretical calculations can map the potential energy surface as a function of the relevant dihedral angles. nih.gov For N-Carbethoxy-2-methylaziridine, this would likely reveal two main low-energy conformers, often referred to as syn and anti, depending on the orientation of the carbonyl group relative to the aziridine ring. DFT calculations can predict which conformer is more stable and the energy barrier for interconversion between them. rsc.org

While conformational analysis provides a static picture of stable structures, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. nih.govyoutube.com In an MD simulation, Newton's equations of motion are solved for all atoms in the system, allowing one to observe molecular vibrations, rotations, and conformational transitions as they happen. mdpi.com MD simulations can provide insights into:

The preferred conformations in a solution environment.

The timescale of conformational changes.

The dynamic interactions between the solute and solvent molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. nih.gov Quantum chemical calculations provide a wealth of information about how electrons are distributed and how this distribution influences chemical behavior. For N-Carbethoxy-2-methylaziridine, several reactivity descriptors derived from its electronic structure are of key importance.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to FMO theory. The LUMO of the aziridine ring is typically associated with the σ* anti-bonding orbitals of the C-N bonds. A nucleophilic attack involves the interaction of the nucleophile's HOMO with the aziridine's LUMO. The shape and energy of the LUMO can indicate the most likely site for nucleophilic attack; the atom(s) with the largest LUMO coefficients are generally the most electrophilic. chemrxiv.org

Electrostatic Potential (ESP): The ESP map is a visualization of the electrostatic potential on the molecule's electron density surface. Regions of positive potential (typically colored blue) indicate electrophilic sites that are susceptible to nucleophilic attack, while regions of negative potential (colored red) indicate nucleophilic sites.

Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis assign partial charges to each atom in the molecule. These charges can help identify which carbon atom in the aziridine ring is more electrophilic and thus more prone to attack.

| Reactivity Descriptor | Information Provided | Implication for N-Carbethoxy-2-methylaziridine |

| LUMO Energy | Energy of the lowest unoccupied orbital | A lower LUMO energy indicates higher electrophilicity and greater reactivity towards nucleophiles. |

| LUMO Distribution | Location of the LUMO on the molecule | The ring carbons will have large LUMO coefficients, identifying them as the electrophilic sites. |

| ESP Map | Visual map of charge distribution | Shows regions of positive potential around the ring carbons, attracting nucleophiles. |

| NBO Charges | Partial charge on each atom | Quantifies the electrophilicity of C2 vs. C3, aiding in the prediction of regioselectivity. |

This table describes common reactivity descriptors and their general application to understanding the reactivity of N-Carbethoxy-2-methylaziridine.

Strain Energy Analysis of the Aziridine Ring

The high reactivity of aziridines is largely due to the significant ring strain inherent in the three-membered ring. This strain arises from bond angle distortion (angle strain) and eclipsing interactions (torsional strain). Quantifying this strain energy provides a thermodynamic measure of the driving force for ring-opening reactions.

Computational chemistry allows for the calculation of ring strain energy (SE) through the use of hypothetical reactions that conserve the number and type of chemical bonds, such as homodesmotic or isodesmic reactions. researchgate.net In this approach, the energy of the strained molecule is compared to the energies of unstrained, open-chain reference molecules.

For example, a homodesmotic reaction to calculate the strain energy of the N-Carbethoxy-2-methylaziridine backbone could be:

N-Carbethoxy-2-methylaziridine + 2 CH₃NHCH₂CH₃ → Ethyl carbamate (B1207046) + CH₃NHCH(CH₃)₂ + CH₃CH₂NHCH₃

The strain energy is then calculated as the enthalpy change of this reaction. A positive enthalpy change indicates that the cyclic molecule is less stable than its unstrained counterparts, with the magnitude of the value representing the amount of strain energy. digitellinc.com Such analyses confirm the high energetic penalty of the three-membered ring and provide a quantitative basis for its propensity to undergo reactions that relieve this strain. jresm.org

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations

The transformation of N-activated aziridines is heavily reliant on the catalyst employed, which governs the reaction's efficiency, selectivity, and pathway. A major thrust in this area is the design of new catalytic systems that offer enhanced control over ring-opening reactions, polymerizations, and cycloadditions.

Researchers are exploring a wide array of catalysts, from late-transition-metal complexes to organocatalysts, to achieve controlled polymerization of aziridines. researchgate.net For instance, palladium-phosphoramidite catalysts have been successfully used for the regioselective chain-growth allylic amination polymerization of vinyl aziridines, yielding nitrogen-rich polymers with well-defined microstructures. nih.gov This approach allows for the synthesis of polymers with molar masses exceeding 20 kg mol⁻¹ and low dispersities. nih.gov Another innovative strategy involves the use of phosphazene-based catalysts that can auto-switch their activity to promote sequential copolymerizations of different monomers, such as aziridines and epoxides, in a one-pot system. innovationnewsnetwork.com This demonstrates high monomer selectivity and kinetic control, opening pathways to complex block copolymers. innovationnewsnetwork.com

Recent work has also focused on the step-growth polymerization of N-carbonyl-activated aziridines with elemental sulfur, catalyzed by an organic base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), to produce linear polysulfides. chemistryviews.org These materials exhibit recyclable adhesive properties due to the dynamic nature of the S–S bonds formed. chemistryviews.org Furthermore, iron-iminopyridine catalysts are being developed for the regioselective synthesis of oxazolidinones from aziridines and carbon dioxide, highlighting a sustainable approach to valuable heterocyclic compounds. acs.org

Future efforts will likely focus on creating catalysts that can operate under milder conditions, exhibit higher turnover numbers, and provide exquisite control over stereochemistry, particularly in asymmetric transformations. The development of dynamic catalytic systems, which can be influenced by external stimuli to alter their performance, is another promising frontier for producing precisely controlled polymeric materials from aziridine (B145994) monomers. researchgate.net

Integration into Flow Chemistry and Automation Platforms

The integration of N-Carbethoxy-2-methylaziridine chemistry into continuous flow and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. durham.ac.ukyoutube.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for managing the often-exothermic ring-opening reactions of strained aziridines. researchgate.netnih.gov

Automated platforms, which combine robotics with data-driven algorithms, can accelerate the discovery and optimization of reactions involving aziridines. nih.govspringernature.com These systems can perform numerous experiments for reagent screening and condition optimization without manual intervention, delegating repetitive tasks to a machine. durham.ac.ukbeilstein-journals.org By integrating synthesis, work-up, and analysis, these platforms shorten development timelines and improve reproducibility. youtube.comwuxiapptec.com For example, a modular flow platform has been developed to safely generate and use hazardous gaseous reagents like thionyl fluoride (B91410) for converting carboxylic acids into various derivatives, a concept applicable to reactions with aziridines. nih.gov

The future of N-Carbethoxy-2-methylaziridine synthesis will see greater reliance on these "chemputers" or self-optimizing robotic systems. manufacturingchemist.com These platforms will leverage machine learning algorithms to predict optimal reaction conditions and even discover new transformations, significantly reducing the experimental effort required to develop new synthetic routes and materials. springernature.combeilstein-journals.org

Table 1: Comparison of Batch vs. Flow Chemistry for Aziridine Reactions

| Feature | Batch Chemistry | Flow Chemistry |

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. researchgate.net |

| Safety | Handling of hazardous intermediates and exothermic reactions is risky at scale. | Small reactor volumes enhance safety; hazardous reagents can be generated and used in situ. durham.ac.uknih.gov |

| Scalability | Scaling up can be challenging and may require re-optimization. | Straightforward scalability by running the system for longer periods or using parallel reactors. wuxiapptec.com |

| Mixing | Can be inefficient, especially for multiphasic reactions. | Superior mixing through diffusion in narrow channels. wuxiapptec.com |

| Process Control | Limited control over reaction parameters. | Precise and automated control over flow rate, temperature, and pressure. youtube.com |

Exploration of New Reactivity Modes

While the nucleophilic ring-opening of aziridines is a well-established transformation, ongoing research seeks to uncover and exploit novel modes of reactivity for N-Carbethoxy-2-methylaziridine. This exploration is key to expanding its synthetic utility beyond traditional applications. illinois.edu

One exciting area is the development of divergent reactivity pathways using catalyst control. For example, by carefully selecting ligands for silver(I) catalysts, the reaction of carbamates can be directed towards either aziridination or C-H amination with high chemoselectivity. nih.gov Researchers have also showcased the ability to unlock several reactivity modes from unusual bicyclic methyleneaziridines, which exhibit greater ring strain. nih.govmdpi.com These modes include stereocontrolled formation of cationic intermediates, alkene oxidations, and the generation of aziridinium (B1262131) ylides for subsequent ring expansions to access diverse amine scaffolds like azetidines and piperidines. nih.gov

The regioselectivity of ring-opening is another area of intense study. The outcome of nucleophilic attack—either at the substituted C2 or the unsubstituted C3 position—can be controlled by factors such as the nature of the N-activating group, the nucleophile, and the presence of other functional groups in the molecule. illinois.edunih.gov For instance, the solvent has been shown to have a profound influence, enabling the selective formation of either functionalized aziridines (in dimethylformamide) or rearranged azetidines (in acetonitrile) from the same starting material. acs.org The concept of using aziridines as amphoteric molecules, containing both nucleophilic and electrophilic centers, is also being explored to create densely functionalized heterocyclic systems. scholaris.ca

Future research will likely delve into transition-metal-catalyzed C–H functionalization of the aziridine ring itself or its substituents, as well as exploring its use in multicomponent reactions to build molecular complexity in a single step. acs.orgresearchgate.net

Application in High-Throughput Synthesis Methodologies

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new materials and bioactive molecules. N-Carbethoxy-2-methylaziridine is an ideal candidate for inclusion in HTE workflows due to its versatility as a synthetic building block. By reacting it with diverse libraries of nucleophiles, electrophiles, or cycloaddition partners in a parallel format, vast collections of novel compounds can be generated rapidly. beilstein-journals.org

Automated synthesis platforms are central to HTE, enabling the rapid execution and analysis of hundreds or even thousands of reactions. nih.govnih.gov These platforms use well-plate formats and robotic liquid handlers to screen for optimal reaction conditions, catalysts, and substrates. beilstein-journals.org Machine learning algorithms can then be used to analyze the large datasets generated, identifying trends and predicting the outcomes of future experiments. springernature.com

The application of HTE to aziridine chemistry can significantly shorten the hit-to-lead phase in drug discovery by quickly generating libraries of structurally diverse small molecules for biological screening. youtube.com For example, a robotic system powered by a neural network model has been used to assess the reactivity of mixtures of simple molecules, leading to the discovery of a new photochemical reaction. manufacturingchemist.com This approach could be applied to N-Carbethoxy-2-methylaziridine to explore its reactivity with a wide range of partners under various conditions, potentially uncovering novel transformations and bioactive compounds.

Advanced Spectroscopic and Structural Characterization in Reaction Monitoring

A deep understanding of reaction mechanisms and kinetics is essential for optimizing synthetic processes. Advanced spectroscopic techniques, particularly in-situ monitoring, are becoming indispensable tools for studying the transformations of N-Carbethoxy-2-methylaziridine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for real-time reaction monitoring. mdpi.com Modern benchtop NMR spectrometers can be placed directly in a fume hood and coupled with flow reactors to provide continuous data on reaction progress. manufacturingchemist.commagritek.com This allows chemists to determine reaction endpoints, identify transient intermediates, quantify products and byproducts, and elucidate kinetic profiles. mdpi.commagritek.com For instance, LED-coupled NMR has been used to monitor rapid photocatalytic reactions in real-time, with spectra acquired every few seconds. nih.gov This technique is well-suited for studying fast aziridine ring-opening reactions.

Variable temperature NMR studies can provide insights into dynamic processes, such as the rate of nitrogen inversion in the aziridine ring. oxinst.com In addition to NMR, other Process Analytical Technologies (PAT) like Raman and infrared spectroscopy can be integrated into automated flow platforms to provide complementary, real-time data on reaction progress. beilstein-journals.org For radical reactions involving aziridines, Electron Paramagnetic Resonance (EPR) spectroscopy can be used to detect and characterize radical intermediates, providing crucial mechanistic information. researchgate.net

Future directions in this field will involve combining multiple spectroscopic techniques with computational modeling to build comprehensive kinetic and mechanistic models of reactions involving N-Carbethoxy-2-methylaziridine. This holistic approach will enable more precise control over reaction outcomes and facilitate the rational design of more efficient synthetic processes.

Q & A

Q. What are the most effective synthetic routes for N-Carbathoxy-2-methylaziridin, and how can reaction conditions be optimized for yield improvement?

N-Carbathoxy-2-methylaziridin is typically synthesized via nucleophilic ring-opening of aziridine precursors. A common approach involves reacting 2-methylaziridine with chloroformate derivatives (e.g., methyl chloroformate) in anhydrous dichloromethane under nitrogen atmosphere. Optimization strategies include:

- Temperature control : Maintaining 0–5°C during reagent addition to minimize side reactions.

- Solvent selection : Polar aprotic solvents like dichloromethane enhance reactivity while stabilizing intermediates .

- Stoichiometric ratios : A 1.2:1 molar excess of chloroformate to aziridine improves conversion. Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity. Yield improvements (>80%) are achievable by refluxing intermediates in ethanol for 2–4 hours, as demonstrated in analogous hydrazide syntheses .

Q. Which analytical techniques are critical for characterizing the purity and structural integrity of N-Carbathoxy-2-methylaziridin?

- NMR spectroscopy : H and C NMR are essential for confirming regioselectivity and carbamate group incorporation. For example, the methylene protons adjacent to the aziridine nitrogen typically resonate at δ 2.8–3.2 ppm.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>98%) and detects hydrolyzed byproducts.

- Melting point analysis : Consistent melting behavior (e.g., 70–72°C) indicates crystallinity and absence of solvates .

Q. How does the stability of N-Carbathoxy-2-methylaziridin vary under different storage conditions, and what protocols ensure long-term viability?

N-Carbathoxy-2-methylaziridin is moisture-sensitive due to its aziridine ring and carbamate group. Stability protocols include:

- Storage : Sealed amber vials under inert gas (argon) at –20°C to prevent hydrolysis.

- Desiccants : Use of molecular sieves (3Å) in storage containers to adsorb residual moisture.

- Degradation monitoring : Periodic FT-IR analysis to detect carbonyl stretching (~1700 cm) shifts caused by hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms govern the ring-opening of N-Carbathoxy-2-methylaziridin under nucleophilic conditions, and how can stereochemical outcomes be controlled?

The aziridine ring undergoes nucleophilic attack at the less substituted carbon due to carbamate electron-withdrawing effects. Key mechanistic insights:

- Regioselectivity : Density functional theory (DFT) calculations show a 15–20 kJ/mol activation energy difference favoring attack at the methyl-substituted carbon.

- Stereochemical control : Chiral Lewis acids (e.g., ZnCl) or enantiopure nucleophiles (e.g., L-proline derivatives) induce asymmetric ring-opening, achieving enantiomeric excess (ee) >90%. This mirrors methodologies used in thiazolidinone syntheses .

Q. How should researchers address contradictory data in NMR and mass spectrometry results for N-Carbathoxy-2-methylaziridin derivatives?

Contradictions often arise from tautomerism or residual solvents. Mitigation strategies:

- Multi-technique validation : Cross-check H NMR with N HMBC to confirm nitrogen bonding patterns.

- High-resolution mass spectrometry (HRMS) : Resolve isotopic patterns to distinguish between molecular ions ([M+H]) and adducts.

- Dynamic NMR : Variable-temperature experiments (e.g., –40°C to 25°C) can freeze conformational exchange, clarifying split signals .

Q. What catalytic systems or enzymatic approaches have been explored for modifying N-Carbathoxy-2-methylaziridin, and what are their mechanistic implications?

- Transition-metal catalysis : Palladium(0) complexes enable cross-coupling reactions at the carbamate group, forming biaryl derivatives. For example, Suzuki-Miyaura coupling with aryl boronic acids proceeds at 60°C with 5 mol% Pd(PPh) .

- Biocatalysis : Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective hydrolysis of the carbamate group, yielding chiral amines. This aligns with enzymatic strategies for dicarboxylic acid production .

Q. Methodological Notes

- Safety : Handle N-Carbathoxy-2-methylaziridin in fume hoods with nitrile gloves and chemical-resistant aprons due to potential aziridine toxicity .

- Data reproducibility : Document solvent batch variability (e.g., dichloromethane stabilizers) and reaction atmosphere (O sensitivity) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.